molecular formula C17H17ClN2O4S B4238255 1-acetyl-N-(5-chloro-2-methoxyphenyl)-5-indolinesulfonamide

1-acetyl-N-(5-chloro-2-methoxyphenyl)-5-indolinesulfonamide

Cat. No. B4238255
M. Wt: 380.8 g/mol
InChI Key: HFJHDOIDGLAUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(5-chloro-2-methoxyphenyl)-5-indolinesulfonamide, also known as Indoximod, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent immunomodulatory agent that has shown promising results in the treatment of various types of cancers and autoimmune diseases.

Mechanism of Action

1-acetyl-N-(5-chloro-2-methoxyphenyl)-5-indolinesulfonamide inhibits IDO by binding to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This leads to an increase in tryptophan levels and a decrease in kynurenine levels, which enhances the immune response against cancer cells and autoimmune diseases. 1-acetyl-N-(5-chloro-2-methoxyphenyl)-5-indolinesulfonamide also modulates the immune system by promoting the differentiation of T cells into effector cells and inhibiting the differentiation of T cells into regulatory cells.
Biochemical and Physiological Effects:
1-acetyl-N-(5-chloro-2-methoxyphenyl)-5-indolinesulfonamide has been shown to have a number of biochemical and physiological effects. It can increase the levels of tryptophan and decrease the levels of kynurenine in the blood. It can also modulate the immune system by promoting the differentiation of T cells into effector cells and inhibiting the differentiation of T cells into regulatory cells. 1-acetyl-N-(5-chloro-2-methoxyphenyl)-5-indolinesulfonamide has anti-inflammatory effects and can prevent rejection of transplanted organs.

Advantages and Limitations for Lab Experiments

1-acetyl-N-(5-chloro-2-methoxyphenyl)-5-indolinesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It can be difficult to obtain high yields of pure 1-acetyl-N-(5-chloro-2-methoxyphenyl)-5-indolinesulfonamide, and its effects can be variable depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of 1-acetyl-N-(5-chloro-2-methoxyphenyl)-5-indolinesulfonamide. One area of research is the development of new synthesis methods that can produce higher yields of pure 1-acetyl-N-(5-chloro-2-methoxyphenyl)-5-indolinesulfonamide. Another area of research is the study of its potential therapeutic applications in combination with other drugs or therapies. 1-acetyl-N-(5-chloro-2-methoxyphenyl)-5-indolinesulfonamide has also shown potential as a biomarker for predicting response to immunotherapy. Further research is needed to fully understand the potential of 1-acetyl-N-(5-chloro-2-methoxyphenyl)-5-indolinesulfonamide in the treatment of cancer and autoimmune diseases.

Scientific Research Applications

1-acetyl-N-(5-chloro-2-methoxyphenyl)-5-indolinesulfonamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a key role in suppressing the immune system. By inhibiting IDO, 1-acetyl-N-(5-chloro-2-methoxyphenyl)-5-indolinesulfonamide can enhance the immune response against cancer cells and autoimmune diseases. It has also been shown to have anti-inflammatory effects and can modulate the immune system to prevent rejection of transplanted organs.

properties

IUPAC Name

1-acetyl-N-(5-chloro-2-methoxyphenyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-11(21)20-8-7-12-9-14(4-5-16(12)20)25(22,23)19-15-10-13(18)3-6-17(15)24-2/h3-6,9-10,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJHDOIDGLAUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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